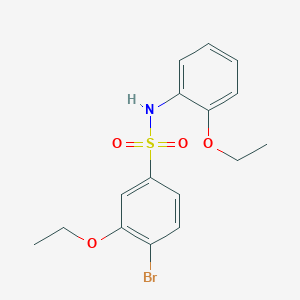
4-bromo-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known as BES, and it is a sulfonamide derivative that has a molecular formula of C16H18BrNO4S.
Mécanisme D'action
The mechanism of action of BES is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. BES has also been found to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
BES has been found to have a number of biochemical and physiological effects in animal models. In addition to its anticancer and anxiolytic effects, BES has also been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BES for lab experiments is its relatively low cost and easy synthesis method. However, BES has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the safety and toxicity profile of BES.
Orientations Futures
There are several future directions for research on BES. One area of research is in the development of new drugs for the treatment of cancer. BES has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Another area of research is in the development of new treatments for anxiety and depression. BES has shown anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential as a treatment for these disorders in humans.
Finally, more research is needed to fully understand the mechanism of action of BES and its potential applications in other areas of scientific research. With further research, BES may prove to be a valuable tool in the development of new drugs and treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of BES involves the reaction of 2-ethoxyaniline with 4-bromo-3-nitrobenzenesulfonamide in the presence of a reducing agent such as iron powder. The resulting product is then treated with ethyl iodide to form 4-bromo-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide. The yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
BES has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. BES has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Another area of research where BES has shown potential is in the field of neuroscience. BES has been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential as a treatment for anxiety and depression in humans.
Propriétés
Formule moléculaire |
C16H18BrNO4S |
|---|---|
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
4-bromo-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO4S/c1-3-21-15-8-6-5-7-14(15)18-23(19,20)12-9-10-13(17)16(11-12)22-4-2/h5-11,18H,3-4H2,1-2H3 |
Clé InChI |
JYTHLKYSTHCRAW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Br)OCC |
SMILES canonique |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)





![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)





